Ethyl 9H-carbazole-1-carboxylate

Description

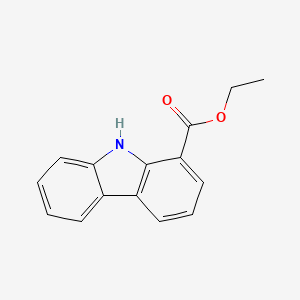

Ethyl 9H-carbazole-1-carboxylate is a carbazole derivative featuring an ethyl ester group at the 1-position of the heteroaromatic carbazole scaffold. Carbazoles are nitrogen-containing tricyclic aromatic compounds with diverse applications in pharmaceuticals, materials science, and organic synthesis.

Properties

CAS No. |

56995-05-2 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 9H-carbazole-1-carboxylate |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)12-8-5-7-11-10-6-3-4-9-13(10)16-14(11)12/h3-9,16H,2H2,1H3 |

InChI Key |

VYXKUKCSBQVRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9H-carbazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of carbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9H-carbazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-1-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions

Major Products Formed

Oxidation: Carbazole-1-carboxylic acid.

Reduction: 9H-carbazole-1-methanol.

Substitution: Various substituted carbazole derivatives depending on the reagent used

Scientific Research Applications

Ethyl 9H-carbazole-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of ethyl 9H-carbazole-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular pathways. For example, it has been shown to activate the p53 pathway, leading to apoptosis in cancer cells . The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 9H-Carbazole-1-Carboxylate

Key differences include:

- Molecular Formula and Weight: Methyl ester: C14H11NO2 (MW: 225.25 g/mol). Ethyl ester: C15H13NO2 (MW: 239.27 g/mol).

- Synthesis: The methyl ester is synthesized via refluxing 9H-carbazole-1-carboxylic acid in methanolic HCl, achieving a 92% yield after silica chromatography . The ethyl ester likely follows a similar pathway using ethanol, but the longer alkyl chain may alter reaction kinetics or purification requirements.

- NMR data for the methyl ester (δ 4.03 ppm, singlet for -OCH3) suggests the ethyl analog’s -OCH2CH3 protons would resonate upfield (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2).

Table 1: Methyl vs. Ethyl Ester Comparison

| Property | Methyl Ester | Ethyl Ester (Inferred) |

|---|---|---|

| Molecular Formula | C14H11NO2 | C15H13NO2 |

| Molecular Weight | 225.25 g/mol | 239.27 g/mol |

| Ester Group | -OCH3 | -OCH2CH3 |

| Synthesis Yield | 92% | Not reported |

Hydroxy- and Methoxy-Substituted Carbazole Esters

lists derivatives like methyl 8-hydroxy-9H-carbazole-1-carboxylate and methyl 8-methoxy-9H-carbazole-1-carboxylate. These substituents significantly alter electronic and solubility profiles:

- Methoxy Groups : Provide electron-donating effects, stabilizing the carbazole ring and possibly enhancing fluorescence properties for optoelectronic applications.

Table 2: Substituent Effects on Carbazole Derivatives

1-Ethyl-9H-Carbazole (Non-Ester Analog)

The compound 1-ethyl-9H-carbazole (CAS 19275-57-1, C14H13N) lacks the ester group, resulting in:

- Reduced Polarity : The absence of the carboxylate group decreases water solubility but increases compatibility with organic solvents.

- Applications: Non-ester carbazoles are often used as intermediates in pharmaceuticals or as emissive layers in OLEDs due to their planar aromatic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.